molecular formula C12H10N4O2 B11103627 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11103627
M. Wt: 242.23 g/mol
InChI Key: WHEIJIKNGKDPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that contains both a triazole and an isoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or isoindole rings .

Scientific Research Applications

2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Isoindole derivatives: Compounds containing the isoindole moiety also show comparable properties.

Uniqueness

2-[2-(1H-1,2,4-Triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of both triazole and isoindole rings in its structure. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-[2-(1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N4O2/c17-11-8-3-1-2-4-9(8)12(18)16(11)6-5-10-13-7-14-15-10/h1-4,7H,5-6H2,(H,13,14,15)

InChI Key

WHEIJIKNGKDPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.